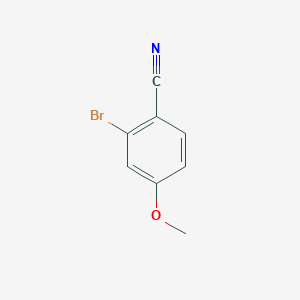

2-Bromo-4-methoxybenzonitrile

Description

Structural Context and Significance of Halogenated Benzonitriles

Halogenated benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and a nitrile (-C≡N) group. The significance of this structural motif in chemical research, particularly in medicinal chemistry and materials science, is substantial. The nitrile group is a key component in numerous pharmaceuticals, with over 30 nitrile-containing drugs approved by the FDA. nih.gov Its inclusion in a molecule can enhance binding affinity to target proteins and improve pharmacokinetic profiles. nih.gov

The nitrile group is strongly electron-withdrawing, which influences the electronic density of the aromatic ring. nih.gov Halogen atoms also modify the electronic properties of the ring and serve as versatile synthetic handles. The bromine atom, in particular, is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. smolecule.com The presence of halogens can also enhance metabolic stability and lipophilicity in potential drug candidates. smolecule.com The combination of these functional groups in halogenated benzonitriles makes them highly valuable intermediates for synthesizing complex, high-value molecules. cymitquimica.comchemimpex.com

Overview of Research Trajectories for 2-Bromo-4-methoxybenzonitrile

Research involving this compound primarily focuses on its application as a versatile intermediate in organic synthesis. cymitquimica.comchemimpex.com The compound's structure, featuring three distinct functional groups, allows for a variety of chemical transformations, making it a target for methods development and the synthesis of novel compounds.

One significant research application is the selective transformation of its functional groups. For instance, the methoxy (B1213986) group can be cleaved to reveal a hydroxyl group, a common strategy in the synthesis of pharmaceutical precursors. A documented synthesis demonstrates the conversion of this compound into 2-Bromo-4-hydroxybenzonitrile using boron tribromide in dichloromethane (B109758), achieving a 75% yield. chemicalbook.com This reaction highlights the compound's utility in accessing other functionalized benzonitrile (B105546) derivatives.

Furthermore, computational studies, such as those using Density Functional Theory (DFT), are often employed to investigate the structural, vibrational, and electronic properties of related benzonitrile derivatives. researchgate.netresearchgate.netresearchgate.net Such theoretical studies help in understanding the molecule's reactivity and spectroscopic behavior, guiding its application in complex synthetic pathways and materials science. Research trajectories for this compound are thus geared towards leveraging its unique substitution pattern for the efficient construction of targeted molecular frameworks.

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of the bromo, methoxy, and nitrile functionalities makes this compound a key intermediate for building molecular complexity. cymitquimica.comchemimpex.com Each group can be addressed with a high degree of chemical selectivity, allowing for stepwise and controlled synthetic sequences.

The bromine atom at the 2-position is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups, at this position. The methoxy group at the 4-position is an electron-donating group that influences the reactivity of the aromatic ring and can be used to modulate the electronic properties of the final molecule. As previously mentioned, it can also be converted into a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation. chemicalbook.com The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to other important classes of compounds.

A clear example of its role as a key intermediate is the synthesis of 2-Bromo-4-hydroxybenzonitrile. chemicalbook.com This transformation serves as a gateway to other derivatives where the phenolic hydroxyl group can act as a nucleophile or directing group in subsequent reactions. The ability to perform these selective transformations makes this compound a valuable starting material in multi-step syntheses aimed at producing pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFNZTNQBIHNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459074 | |

| Record name | 2-Bromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140860-51-1 | |

| Record name | 2-Bromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methoxybenzonitrile

Regioselective Bromination of 4-Methoxybenzonitrile (B7767037)

The most direct and widely employed strategy for the synthesis of 2-Bromo-4-methoxybenzonitrile is the regioselective electrophilic bromination of 4-methoxybenzonitrile. The substitution pattern on the aromatic ring is governed by the electronic properties of the existing methoxy (B1213986) (-OCH₃) and cyano (-CN) groups. The -OCH₃ group is a potent activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the cyano group, it strongly directs substitution to the two ortho positions (C-3 and C-5). Conversely, the -CN group is a deactivating, meta-directing group. The confluence of these directing effects results in a strong preference for bromination at the C-2 position, which is ortho to the activating methoxy group and meta to the deactivating cyano group.

Classical electrophilic aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that is attacked by the electron-rich aromatic ring. For highly activated rings like anisole (B1667542) derivatives, the reaction can sometimes proceed even without a catalyst, for example, using bromine in acetic acid.

While effective, this method can suffer from drawbacks, including the use of hazardous elemental bromine and potential over-bromination to yield dibrominated byproducts. The reaction conditions must be carefully controlled to favor monosubstitution.

| Reagent System | Catalyst | Typical Solvent | Temperature | Outcome |

| Br₂ | FeBr₃ | Dichloromethane (B109758), CCl₄ | 0 °C to RT | Effective bromination, potential for side products. |

| Br₂ | None | Acetic Acid | Room Temperature | Milder conditions for activated rings. |

| PhIOAcBr/AlBr₃ | (In situ) | Dichloromethane | 0 °C to RT | Modern, mild, and efficient system for phenols/ethers. |

A milder and often more selective alternative to using molecular bromine is N-Bromosuccinimide (NBS). NBS serves as a source of electrophilic bromine and is particularly effective for the bromination of activated aromatic systems. Its use often leads to cleaner reactions with higher yields of the desired monosubstituted product and avoids handling highly corrosive Br₂.

The choice of solvent plays a critical role in the outcome of NBS brominations. While carbon tetrachloride (CCl₄) was historically used, its hazardous nature has led to its replacement. Acetonitrile (CH₃CN) has emerged as a superior solvent, often accelerating the reaction and enhancing regioselectivity for nuclear bromination of methoxy-substituted aromatic compounds. For electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent can result in high levels of para-selectivity.

| Reagent | Solvent | Temperature | Time | Key Features |

| NBS | Acetonitrile (CH₃CN) | Room Temperature | 1-4 h | High reactivity and regioselectivity; avoids hazardous CCl₄. |

| NBS | Dichloromethane (CH₂Cl₂) | Room Temperature | ~8 h | Common solvent, moderate reaction times. |

| NBS/p-TSA | Solvent-free | Room Temperature | Variable | Efficient method for some aromatic ketones. |

The high regioselectivity observed in the bromination of 4-methoxybenzonitrile is a direct consequence of the electronic interplay between the methoxy and cyano substituents. The reaction proceeds via an electrophilic aromatic substitution mechanism, involving the formation of a cationic intermediate known as an arenium ion or sigma complex.

Generation of Electrophile : The brominating agent (e.g., Br₂ activated by FeBr₃, or NBS) generates a bromine electrophile (Br⁺).

Nucleophilic Attack : The π-electron system of the 4-methoxybenzonitrile ring attacks the Br⁺. This attack is directed to the C-2 position.

Arenium Ion Stabilization : Attack at C-2 creates an arenium ion whose positive charge is stabilized by resonance. Crucially, one of the resonance structures allows the positive charge to be delocalized onto the oxygen atom of the methoxy group, which is a highly stabilizing interaction. Attack at other positions does not benefit from this potent stabilization. The electron-withdrawing cyano group destabilizes any adjacent positive charge, further disfavoring attack at C-3.

Deprotonation : A base removes the proton from the C-2 position, collapsing the arenium ion and restoring the aromaticity of the ring to yield the final product, this compound.

The strong activating and ortho-directing effect of the methoxy group is the dominant factor, ensuring the reaction's high fidelity for the C-2 position.

Controlling side reactions is crucial for achieving a high yield and purity of this compound.

Dibromination : The introduction of the first electron-withdrawing bromine atom deactivates the ring, making a second substitution less favorable. However, under forcing conditions (excess brominating agent, high temperatures, or long reaction times), dibromination can occur. To mitigate this, a strict 1:1 stoichiometry of the brominating agent to the substrate is employed, and the reaction is carefully monitored and stopped upon full consumption of the starting material.

Demethylation : Cleavage of the methyl group from the methoxy ether is a potential side reaction, particularly when using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). BBr₃ is a classic reagent specifically used for cleaving aryl methyl ethers. To avoid demethylation, milder reaction conditions are necessary. The use of NBS for bromination is highly advantageous as it does not require strong Lewis acids and typically proceeds under neutral or weakly acidic conditions, thus preserving the methoxy group.

Grignard-Based Synthetic Routes

While direct bromination of 4-methoxybenzonitrile is the most common approach, synthetic routes involving Grignard reagents represent an alternative, albeit less documented, strategy. Such a route would typically involve the formation of a carbon-carbon or carbon-heteroatom bond using a highly nucleophilic organomagnesium compound.

A potential, though not standard, Grignard-based approach could start from a pre-functionalized precursor like 2,4-dibromoanisole (B1585499). The strategy would rely on a selective halogen-magnesium exchange reaction, followed by cyanation.

Selective Grignard Formation : 2,4-dibromoanisole is treated with a Grignard exchange reagent, such as isopropylmagnesium chloride (i-PrMgCl). This could potentially form the more stable Grignard reagent at the 4-position, leaving the bromine at the 2-position intact.

Cyanation : The resulting Grignard reagent (4-(magnesiobromo)-2-bromoanisole) is then reacted with a cyanating agent. While traditional reagents like copper(I) cyanide (CuCN) are used in the Rosenmund-von Braun reaction with aryl halides, electrophilic cyanating agents like dimethylmalononitrile (B1205571) could be used with the Grignard reagent.

This pathway is more complex and likely to face challenges with selectivity compared to the direct bromination of 4-methoxybenzonitrile. Another highly regioselective but distinct organometallic strategy is Directed ortho Metalation (DoM). In this method, a directing group on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. However, for 4-methoxybenzonitrile, both the methoxy and cyano groups would direct lithiation to the C-3 position, making this specific strategy unsuitable for synthesizing the 2-bromo isomer.

Continuous Flow Chemistry for Scalable Synthesis

For the large-scale and safe production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors, typically consisting of narrow tubing passing through controlled heating, cooling, or irradiation zones, allow for superior control over reaction parameters.

Key benefits for this synthesis include:

Enhanced Safety : Hazardous reagents like molecular bromine can be generated in situ and consumed immediately, avoiding the storage of large, dangerous quantities. The small reactor volume minimizes the risk of runaway reactions.

Precise Process Control : Temperature, pressure, and residence time can be controlled with high precision. This allows for the optimization of reaction conditions to maximize the yield of the desired 2-bromo isomer while minimizing the formation of dibrominated and other side products.

Improved Mass and Heat Transfer : The high surface-area-to-volume ratio in microreactors ensures efficient mixing and rapid heat dissipation, which is critical for highly exothermic reactions like bromination.

Scalability : Production can be scaled up by simply running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

A potential flow setup would involve pumping a solution of 4-methoxybenzonitrile in a suitable solvent (e.g., acetonitrile) through a mixing junction where it meets a stream of the brominating agent (e.g., NBS or in situ generated Br₂). The mixture then flows through a temperature-controlled reactor coil for a specific residence time to ensure complete conversion before the product stream is collected.

Alternative and Emerging Synthetic Strategies

The synthesis of this compound can be approached through various modern and alternative strategies that offer advantages in terms of yield, selectivity, and reaction conditions. These methods primarily focus on the strategic introduction of the cyano group onto a pre-functionalized benzene (B151609) ring or the interconversion of existing functional groups to arrive at the target molecule.

The introduction of a nitrile (-CN) group onto an aromatic ring is a pivotal step in the synthesis of many benzonitriles. Modern catalytic methods, particularly those employing transition metals like palladium and copper, have become powerful tools for this transformation, offering milder conditions and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation reactions are a prominent method for converting aryl halides and triflates into aryl nitriles. rsc.orgresearchgate.net These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by a cyanide exchange and reductive elimination to yield the desired nitrile. researchgate.net A significant challenge in these reactions is the potential for the catalyst to be deactivated by excess cyanide ions. researchgate.netnih.gov To circumvent this, various strategies have been developed, including the use of less soluble or non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.gov

For the synthesis of a molecule like this compound, a suitable precursor would be a di-halogenated methoxybenzene, such as 1,3-dibromo-5-methoxybenzene or 1-bromo-3-iodo-5-methoxybenzene. The palladium catalyst would selectively replace one of the halogen atoms with a cyano group. Research has demonstrated that low levels of organotin compounds can promote the palladium-catalyzed cyanation of aryl bromides using potassium cyanide (KCN) as the cyanide source under mild conditions. acs.org

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction and modifications)

The Rosenmund-von Braun reaction, a classic method for aryl nitrile synthesis, traditionally involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures. acs.org This method has limitations, including harsh reaction conditions and difficulties in product purification. acs.orgorganic-chemistry.org

Modern advancements have led to the development of milder, copper-catalyzed procedures. An efficient domino halogen exchange-cyanation process for aryl bromides has been developed using catalytic amounts of copper(I) iodide (CuI), potassium iodide (KI), a diamine ligand, and sodium cyanide (NaCN) in toluene. acs.orgorganic-chemistry.org In this process, the aryl bromide is first converted in situ to the more reactive aryl iodide, which then undergoes cyanation. acs.org This catalytic approach avoids the need for stoichiometric copper cyanide and polar solvents, simplifying the isolation of the aromatic nitrile products. acs.orgorganic-chemistry.org Novel and safer cyanide sources are also being explored, such as using N,N-dimethylformamide (DMF) in combination with ammonium (B1175870) bicarbonate. acs.org

| Catalyst System | Cyanide Source | Substrate Type | Key Features |

| Palladium-based | K₄[Fe(CN)₆] | Aryl Chlorides & Bromides | Utilizes a non-toxic cyanide source; applicable to a wide range of heterocyclic halides. nih.govnih.gov |

| Palladium-based | KCN (with organotin promoter) | Aryl Bromides, Iodides, Triflates | Features low catalyst loading and mild reaction conditions. acs.org |

| Copper-based | NaCN (with KI) | Aryl Bromides | Domino halogen exchange-cyanation; milder conditions than traditional Rosenmund-von Braun. acs.orgorganic-chemistry.org |

| Copper-based | Benzyl Cyanide | Aryl Halides | Avoids the use of toxic metal cyanides (MCN). researchgate.net |

| Copper-based | Acetonitrile | Aryl Halides | Oxidative cyanation involving C-C bond cleavage. thieme-connect.com |

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for synthesizing aryl nitriles from aryl amines via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org To synthesize this compound using this method, the starting material would be 2-bromo-4-methoxyaniline. This aniline (B41778) derivative is first treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂), in the presence of a strong acid to form the corresponding diazonium salt. nih.gov This intermediate is then reacted with a copper(I) cyanide solution to introduce the nitrile group, replacing the diazonium group. wikipedia.orgnih.gov The reaction is a radical-nucleophilic aromatic substitution. wikipedia.org

This method is particularly useful for installing substitution patterns that are not easily accessible through other means. organic-chemistry.org The synthesis of the precursor, 2-bromo-4-methoxyaniline, can be achieved through the bromination of p-anisidine. tandfonline.com

Functional group interconversion provides an alternative synthetic route, where an existing molecule is modified in one or more steps to yield the desired product. This can involve introducing the bromine atom onto a pre-existing methoxybenzonitrile scaffold or converting another functional group into a nitrile on a brominated methoxybenzene precursor.

Bromination of 4-Methoxybenzonitrile

Direct bromination of 4-methoxybenzonitrile is a straightforward approach. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the nitrile group, bromination will occur at one of the ortho positions (positions 2 or 6). To achieve mono-bromination at the desired position and avoid the formation of di-bromo byproducts (e.g., 2,6-dibromo-4-methoxybenzonitrile), the reaction conditions, such as temperature and the choice of brominating agent, must be carefully controlled.

Synthesis from Precursors via Nitrile Formation

An alternative strategy involves starting with a molecule that already contains the desired bromo- and methoxy- substitution pattern and then forming the nitrile group.

From an Amide: The synthesis can begin with a precursor like 3-methoxy-4-methylbenzoic acid. This acid can be converted to the corresponding benzamide, which is then dehydrated to form a methyl-methoxybenzonitrile. Subsequent bromination of the methyl group using N-bromosuccinimide (NBS) followed by hydrolysis generates the aldehyde, 2-methoxy-4-cyanobenzaldehyde. google.com While this example leads to an aldehyde, it illustrates the principle of building the nitrile from an amide. A similar pathway starting from 2-bromo-4-methoxybenzamide, formed from the corresponding benzoic acid, could be dehydrated using reagents like thionyl chloride to yield this compound. google.com

From an Aldehyde: If 2-bromo-4-methoxybenzaldehyde (B1338418) is available, it can be converted into this compound. This transformation can be achieved by first converting the aldehyde to an aldoxime (by reaction with hydroxylamine), which is then dehydrated to the nitrile. Various reagents can effect this dehydration.

From a Methoxy Group: In some cases, a methoxy group can be converted to a different functionality. For instance, this compound can be demethylated using boron tribromide (BBr₃) to yield 2-bromo-4-hydroxybenzonitrile. chemicalbook.com This demonstrates the interconversion potential on the substituted ring, although it is the reverse of what would be needed for synthesis from the hydroxy compound.

| Starting Material | Key Transformation | Reagents | Product |

| 4-Methoxybenzonitrile | Electrophilic Bromination | Br₂, FeBr₃ (catalyst) | This compound |

| 2-Bromo-4-methoxyaniline | Diazotization & Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuCN | This compound wikipedia.orgnih.gov |

| 2-Bromo-4-methoxybenzaldehyde | Oxime formation & Dehydration | 1. NH₂OH·HCl 2. Dehydrating agent | This compound |

| 2-Bromo-4-methoxybenzamide | Dehydration | SOCl₂ or P₂O₅ | This compound google.com |

Reactivity and Mechanistic Studies of 2 Bromo 4 Methoxybenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on 2-Bromo-4-methoxybenzonitrile involves the displacement of the bromide ion by a nucleophile. The success and mechanism of this reaction are heavily influenced by the nature of the nucleophile and the inherent electronic properties of the aromatic ring.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the second, typically fast step, the bromide ion is expelled, and the aromaticity of the ring is restored.

The nitrile group (–CN) at the para position and the methoxy (B1213986) group (–OCH₃) at the ortho position to the bromine atom play crucial roles in this mechanism. The strongly electron-withdrawing nature of the nitrile group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the initial nucleophilic attack.

Amines: Primary and secondary amines, such as piperidine, can act as effective nucleophiles in the SNAr reaction with this compound. The reaction typically requires elevated temperatures and a base to neutralize the generated hydrobromic acid. The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the aromatic ring.

Thiols: Thiolates, generated from thiols by deprotonation with a base, are potent nucleophiles for SNAr reactions due to the high polarizability of sulfur. The reaction of this compound with a thiol in the presence of a base leads to the formation of the corresponding thioether.

Alkoxides: Alkoxides, such as methoxide or ethoxide, can also displace the bromide. These reactions are often carried out in the corresponding alcohol as the solvent. The rate of reaction is dependent on the nucleophilicity of the alkoxide and the reaction temperature.

| Nucleophile | Product Type | General Conditions |

| Primary/Secondary Amines | Aryl Amines | Base (e.g., K₂CO₃, Et₃N), High Temperature |

| Thiols/Thiolates | Aryl Thioethers | Base (e.g., NaH, K₂CO₃) |

| Alkoxides | Aryl Ethers | Corresponding Alcohol, Heat |

The regiochemistry and rate of SNAr reactions on substituted benzenes are governed by both electronic and steric factors.

While the two-step addition-elimination mechanism is widely accepted, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. The nature of the substrate, nucleophile, and solvent can influence the operative mechanism. For this compound, the presence of a good leaving group (bromide) and activating substituents could potentially favor a concerted pathway under specific conditions.

Catalysis in SNAr reactions is also an area of active research. While traditional SNAr reactions are often thermally driven, certain catalysts can promote the reaction under milder conditions. For instance, transition metal complexes can be used to activate the aryl halide towards nucleophilic attack.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the bromine atom serving as a handle for the introduction of various organic fragments.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is widely used for the synthesis of biaryl compounds.

In the context of this compound, it can be coupled with a variety of arylboronic acids to produce substituted biaryl compounds. The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields.

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | High |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | Moderate-High |

The Heck coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is a powerful method for the synthesis of substituted alkenes.

This compound can undergo Heck coupling with various alkenes, such as acrylates, styrenes, and other vinyl compounds. The catalytic cycle of the Heck reaction involves:

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond.

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base.

The regioselectivity of the Heck reaction is an important consideration, as the aryl group can add to either of the two carbons of the double bond.

| Alkene | Catalyst/Ligand | Base | Solvent | Product |

| Methyl acrylate (B77674) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Methyl (E)-3-(2-cyano-5-methoxyphenyl)acrylate |

| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | (E)-2-(4-methoxystyryl)benzonitrile |

| n-Butyl acrylate | Pd(OAc)₂ / Tol-BINAP | DBU | DMA | n-Butyl (E)-3-(2-cyano-5-methoxyphenyl)acrylate |

Palladium- and Nickel-Catalyzed Transformations

This compound is a versatile substrate for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from relatively simple precursors. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the carbon-bromine bond in these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organohalide. While specific studies on this compound are not extensively documented in readily available literature, the general principles of the Suzuki-Miyaura reaction are applicable. Palladium catalysts, often with phosphine (B1218219) ligands, are typically employed in the presence of a base. The reaction of this compound with an arylboronic acid, for instance, would be expected to yield a substituted biphenyl derivative. The efficiency of the reaction can be influenced by the choice of catalyst, ligand, base, and solvent system.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgnih.gov This palladium-catalyzed process is a cornerstone of C-C bond formation. nih.gov The reaction of this compound with an alkene like styrene, in the presence of a palladium catalyst and a base, would lead to the formation of a stilbene derivative. The regioselectivity and stereoselectivity of the Heck reaction are important considerations and are influenced by the nature of the substrates and the reaction conditions.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. libretexts.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would result in the synthesis of a substituted arylalkyne. This transformation is highly valued for its ability to introduce an alkyne moiety, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for the synthesis of arylamines from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org The reaction of this compound with a primary or secondary amine, in the presence of a suitable palladium catalyst and a base, would yield the corresponding N-aryl amine. This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgacsgcipr.org

Nickel-Catalyzed Couplings: Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. rsc.orgnih.gov Nickel complexes can catalyze Suzuki-Miyaura, and other coupling reactions of aryl halides. The reactivity of this compound in nickel-catalyzed systems would be of interest for developing more sustainable synthetic methodologies.

| Coupling Reaction | Catalyst/Reagents | Product Type |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Base, Arylboronic acid | Biphenyl derivative |

| Heck | Pd catalyst, Base, Alkene | Substituted alkene |

| Sonogashira | Pd catalyst, Cu co-catalyst, Base, Terminal alkyne | Arylalkyne |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | N-Aryl amine |

| Nickel-Coupling | Ni catalyst, Reductant, Coupling partner | Varies |

Mechanistic Aspects of Oxidative Addition, Transmetalation, and Reductive Elimination in Cross-Coupling

The catalytic cycle of palladium- and nickel-catalyzed cross-coupling reactions generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. It involves the insertion of the low-valent metal center (e.g., Pd(0) or Ni(0)) into the carbon-halogen bond of the aryl halide. chemrxiv.orgnih.govillinois.educhemrxiv.org In the case of this compound, the Pd(0) catalyst would react to form a Pd(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom bearing the bromine, as well as the nature of the ligands on the metal center. Electron-withdrawing groups, such as the nitrile group, can facilitate this step.

Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) center, displacing the halide. This step is crucial for bringing the two organic fragments together on the metal center. The mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions, including the nature of the base and solvents.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon or carbon-heteroatom bond. This step regenerates the low-valent metal catalyst, which can then re-enter the catalytic cycle. The facility of reductive elimination is influenced by the steric and electronic properties of the ligands on the metal and the organic fragments being coupled.

Reduction Reactions of the Nitrile Moiety

The nitrile group of this compound can be reduced to a primary amine, a valuable functional group in organic synthesis. This transformation can be achieved through several methods, most notably catalytic hydrogenation and the use of hydride reducing agents.

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines. acs.orgnih.govresearchgate.netacs.orgresearchgate.net This method typically involves the use of a heterogeneous catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. The hydrogenation of benzonitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with intermediate imines. The choice of catalyst and reaction conditions is crucial to minimize these side reactions.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles. byjus.commasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The reaction of this compound with LiAlH₄ would be expected to reduce the nitrile group to a primary amine. However, a potential side reaction is the reduction of the aryl bromide, although this is generally a less favorable process compared to the reduction of the nitrile. Careful control of the reaction conditions, such as temperature and stoichiometry of the reducing agent, is necessary to achieve the desired chemoselectivity.

| Reduction Method | Reagent/Catalyst | Product | Potential Byproducts |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or PtO₂ | Primary amine | Secondary and tertiary amines |

| Hydride Reduction | LiAlH₄ | Primary amine | Debrominated product |

Other Significant Transformations

The nitrile group in this compound can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. acs.orgacs.orgrsc.orgorganic-chemistry.orgresearchgate.net This reaction, often catalyzed by a Lewis acid or a transition metal, involves the reaction of the nitrile with an azide (e.g., sodium azide or an organic azide) to construct the five-membered tetrazole ring. acs.orgacs.org The resulting tetrazole is a valuable heterocyclic motif found in many pharmaceutical compounds, where it can act as a bioisostere for a carboxylic acid group. The electronic nature of the substituents on the benzonitrile (B105546) can influence the rate and efficiency of the cycloaddition.

Electrophilic Aromatic Substitution (EAS) on the Benzonitrile Core

The reactivity of the benzonitrile core in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic and steric effects of the three substituents: the bromo (-Br), methoxy (-OCH₃), and cyano (-CN) groups. An analysis of the individual directing effects of these groups provides a predictive framework for the regioselectivity of EAS reactions on this polysubstituted aromatic ring.

The methoxy group is a strong activating group and is ortho, para-directing. This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. Conversely, the cyano group is a strong deactivating group and is meta-directing. Its electron-withdrawing nature, through both inductive and resonance effects, destabilizes the arenium ion intermediate, especially when the electrophile attacks the ortho and para positions. The bromo group is a deactivating group due to its inductive electron-withdrawing effect, yet it is ortho, para-directing because its lone pairs can stabilize the arenium ion intermediate through resonance.

In the case of this compound, the positions on the aromatic ring are C1 (cyano), C2 (bromo), C3, C4 (methoxy), C5, and C6. The available positions for substitution are C3, C5, and C6. The directing effects of the substituents on these positions are as follows:

Methoxy group (-OCH₃) at C4 (strong activator, ortho, para-director): Directs towards C3 and C5 (ortho positions).

Bromo group (-Br) at C2 (weak deactivator, ortho, para-director): Directs towards C3 (ortho) and C6 (para).

Cyano group (-CN) at C1 (strong deactivator, meta-director): Directs towards C3 and C5 (meta positions).

A consensus of these directing effects suggests that the C3 and C5 positions are the most likely sites for electrophilic attack. The powerful activating and directing effect of the methoxy group is expected to be the dominant factor in determining the regioselectivity of the reaction.

While this theoretical analysis provides a strong indication of the expected reactivity, detailed experimental research findings specifically on the electrophilic aromatic substitution of this compound are not extensively available in the surveyed scientific literature. Consequently, the creation of comprehensive data tables detailing specific reaction conditions, yields, and isomer distributions for reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this particular substrate is not possible at this time. Further experimental investigation is required to fully characterize the reactivity of this compound under various electrophilic aromatic substitution conditions.

Derivatization and Functionalization Strategies

Regioselective Functionalization of 2-Bromo-4-methoxybenzonitrile

Regioselectivity in the functionalization of this compound primarily concerns the selective reaction at one specific site when multiple reactive sites are present. For this molecule, the C-Br bond is the most labile site for transformations like cross-coupling, making reactions at this position inherently regioselective over the more inert C-H, C-O, or C-N bonds under typical cross-coupling conditions. The key challenge is not choosing between multiple leaving groups, but rather achieving high efficiency at the C-Br bond while avoiding unwanted side reactions or activation of C-H bonds.

In the context of this compound, regioisomer formation is not a significant concern for reactions targeting the C-Br bond, as it is the only halogen present. The primary strategic consideration is chemoselectivity—ensuring the reaction occurs exclusively at the C-Br bond. The directing effects of the methoxy (B1213986) (-OCH₃) and nitrile (-CN) groups influence the electronic properties of the aromatic ring, but the reactivity difference between the C-Br bond and the aromatic C-H bonds is substantial enough that palladium catalysts will preferentially undergo oxidative addition into the C-Br bond. Therefore, strategies focus on optimizing conditions for this specific transformation to prevent side reactions like hydrodehalogenation or C-H activation.

The success of functionalizing the C-Br bond hinges on the selection of an appropriate catalyst system, typically a palladium precursor paired with a supporting ligand. The choice of ligand is critical for modulating the catalyst's reactivity and stability, thereby ensuring high selectivity and yield. For electron-rich or sterically hindered aryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the challenging oxidative addition step and facilitate the final reductive elimination. libretexts.org

In palladium-catalyzed reactions such as the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, ligands like those from the Buchwald dialkylbiarylphosphine family (e.g., XPhos, SPhos) or ferrocene-based ligands (e.g., dppf) have proven effective. libretexts.orgscispace.com Catalyst tuning allows for the efficient coupling of this compound with a wide range of partners.

Table 1: Representative Ligand Effects in the Suzuki-Miyaura Coupling of this compound Reaction of this compound with 1.2 equivalents of phenylboronic acid. Conditions are illustrative and based on established principles for similar aryl bromides.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Moderate |

| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | High |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 90 | High |

Reaction temperature is a fundamental parameter for controlling reaction outcomes. In reactions where competing pathways can lead to different products, temperature can determine whether the kinetic or thermodynamic product is favored.

Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The product that is formed fastest (i.e., via the pathway with the lowest activation energy) will be the major product, even if it is less stable.

Thermodynamic Control: At higher temperatures, reactions can become reversible. This allows the system to reach equilibrium, and the most stable product (the thermodynamic product) will predominate.

For many palladium-catalyzed cross-coupling reactions involving aryl bromides, the transformation is essentially irreversible, and temperature primarily influences the reaction rate. However, if potential side reactions exist (e.g., ligand degradation, product isomerization, or competing C-H activation), temperature modulation can be crucial. Lowering the temperature may enhance selectivity for the desired C-Br functionalization by disfavoring higher-energy off-cycle pathways. Conversely, some sluggish couplings require elevated temperatures to proceed at a reasonable rate.

Introduction of Diverse Functional Groups

The C-Br bond of this compound acts as a synthetic handle for introducing a wide array of functional groups, enabling the construction of diverse molecular libraries.

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.org This allows for the introduction of various aryl, heteroaryl, vinyl, and even some alkyl groups.

Table 2: Introduction of Carbon-Based Groups via Suzuki-Miyaura Coupling Illustrative examples of coupling partners for this compound.

| Entry | Boronic Acid/Ester | Catalyst System | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-methoxy-[1,1'-biphenyl]-2-carbonitrile |

| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | 4-methoxy-2-(thiophen-2-yl)benzonitrile |

| 3 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | 4-methoxy-2-vinylbenzonitrile |

C-N Bond Formation: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org This reaction is instrumental in synthesizing substituted anilines and related compounds, which are common motifs in pharmaceuticals. The choice of ligand is critical, with bulky, electron-rich ligands often providing the best results. beilstein-journals.orgnih.gov

Table 3: Introduction of Nitrogen-Based Groups via Buchwald-Hartwig Amination Illustrative examples of amine coupling partners for this compound.

| Entry | Amine | Catalyst System | Product |

| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | 4-methoxy-2-(phenylamino)benzonitrile |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | 2-(morpholino)-4-methoxybenzonitrile |

| 3 | Benzylamine | Pd G3 XPhos | 2-(benzylamino)-4-methoxybenzonitrile |

Functional Group Interconversion: In addition to C-Br functionalization, the existing methoxy group can be modified. For instance, demethylation can be achieved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol, 2-bromo-4-hydroxybenzonitrile. chemicalbook.com This transformation adds another layer of synthetic versatility, allowing for subsequent reactions at the newly formed hydroxyl group.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex, value-added molecules in the final steps of a synthetic sequence. semanticscholar.org This approach avoids the need for lengthy de novo synthesis to generate analogues. The chemical reactivity of the C-Br bond in the this compound scaffold makes it an excellent candidate for LSF.

The robustness and high functional group tolerance of modern palladium-catalyzed cross-coupling reactions mean that a C-Br bond can be selectively targeted even in the presence of sensitive functional groups within a larger molecule. acs.org For example, if the this compound core were embedded within a complex drug candidate, a Suzuki or Buchwald-Hartwig reaction could be employed to install new groups without requiring extensive use of protecting groups. Research on the functionalization of complex natural products, such as estrone (B1671321) derivatives, has demonstrated that C-Br bonds on aromatic rings can be efficiently aminated in the late stages of a synthesis, highlighting the applicability of this approach. beilstein-journals.org This capability allows for the rapid generation of a library of derivatives from a common advanced intermediate, facilitating the exploration of structure-activity relationships.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization of 2-Bromo-4-methoxybenzonitrile and Its Derivatives

Spectroscopy is a cornerstone in the structural analysis of organic compounds. For substituted benzonitriles, a multi-technique approach involving nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy provides a comprehensive understanding of their molecular architecture.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing connectivity and spatial relationships between atoms, which is particularly useful for confirming the substitution pattern on the aromatic ring in complex derivatives. ipb.pt

Table 1: ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-4-methoxyphenol beilstein-journals.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|

| ¹H | 7.01 | d, J = 2.88 |

| ¹H | 6.94 | d, J = 8.91 |

| ¹H | 6.78 | dd, J = 2.91, 2.88 |

| ¹H (OH) | 5.23 | s |

| ¹H (OCH₃) | 3.75 | s |

| ¹³C | 153.83 | - |

| ¹³C | 146.53 | - |

| ¹³C | 116.85 | - |

| ¹³C | 116.33 | - |

| ¹³C | 115.35 | - |

| ¹³C | 109.92 | - |

| ¹³C (OCH₃) | 55.99 | - |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, with a molecular formula of C₈H₆BrNO, HRMS can confirm this composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, distinguishing it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used. beilstein-journals.org

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. This data aids in the identification and structural characterization of the compound in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.97057 | 131.3 |

| [M+Na]⁺ | 233.95251 | 145.9 |

| [M-H]⁻ | 209.95601 | 136.4 |

| [M+NH₄]⁺ | 228.99711 | 151.8 |

| [M+K]⁺ | 249.92645 | 134.9 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint." uha.frthermofisher.com Experimental studies on related molecules like 2-Bromo-4-methylbenzonitrile have recorded FTIR and FT-Raman spectra to analyze their vibrational properties. researchgate.netresearchgate.net These experimental spectra are often paired with theoretical calculations, such as those from DFT, to provide detailed assignments for the observed vibrational bands. researchgate.net

For instance, in the study of 2-Bromo-5-methoxybenzonitrile, researchers investigated its 45 internal modes of vibration. jchps.com Key vibrational modes for substituted benzonitriles include C-H stretching, C≡N nitrile stretching, C-Br stretching, and aromatic ring vibrations. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the benzene (B151609) ring.

Computational Chemistry Studies

Computational chemistry provides theoretical support for experimental findings and offers predictive insights into molecular properties. For complex organic molecules, Density Functional Theory (DFT) and ab initio methods are the predominant computational tools.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nih.gov Studies on derivatives such as 2-Bromo-4-methylbenzonitrile and 3-bromo-2-methoxybenzonitrile have utilized DFT, often with the B3LYP functional, to calculate properties like optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net

These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons. The optimized geometry corresponds to the lowest energy conformation of the molecule. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of the molecule's chemical reactivity and electronic properties. researchgate.net

Table 3: Selected Calculated Geometrical Parameters for 2-Bromo-4-methylbenzonitrile (DFT/B3LYP) researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths | |

| C1-Br | 1.869 |

| C4-C7 (C-CN) | 1.445 |

| C7-N8 (C≡N) | 1.154 |

| Bond Angles | |

| C2-C1-Br | 121.3 |

| C3-C4-C7 | 120.9 |

| C4-C7-N8 | 179.1 |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) can provide fundamental insights into electronic structure. researchgate.net For example, a theoretical study on 4-methoxybenzonitrile (B7767037) employed both Ab Initio HF and DFT methods to investigate its geometries and electronic properties. researchgate.net Such studies on related structures are valuable for benchmarking the results obtained from DFT and for providing a deeper understanding of the electronic transitions, which can be correlated with UV-Visible spectra. dntb.gov.uaijstr.org These methods are crucial for obtaining highly accurate electronic properties and for cases where standard DFT functionals may not be sufficient.

Applications in Medicinal Chemistry and Drug Discovery

2-Bromo-4-methoxybenzonitrile as a Building Block for Biologically Active Compounds

This compound serves as a foundational building block for the construction of a variety of biologically active compounds. Its utility lies in the ability of its functional groups to participate in a wide range of chemical reactions. The bromine atom is particularly useful for introducing molecular complexity through cross-coupling reactions, while the nitrile and methoxy (B1213986) groups can be modified or can act as key binding elements in the final active molecule.

This compound is particularly noted for its role in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK), an enzyme crucial in B-cell signaling pathways. Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases. The this compound framework provides a core scaffold onto which other chemical moieties can be added to create potent and selective BTK inhibitors.

Synthesis of Pharmaceutical and Agrochemical Intermediates

A primary application of this compound is its use as a starting material for crucial pharmaceutical intermediates. An important transformation is its conversion to 2-bromo-4-hydroxybenzonitrile. This demethylation reaction exposes a hydroxyl group, which can then be used as a handle for subsequent synthetic steps in the development of a final drug candidate. This specific intermediate is a key component in the synthesis of a series of potent BTK inhibitors.

While specific examples in agrochemical synthesis are less documented for this particular isomer, related brominated benzonitrile (B105546) compounds are recognized as valuable intermediates in the production of agrochemicals. chemimpex.com The chemical reactivity of the scaffold suggests its potential utility in creating novel pesticides and herbicides.

| Starting Material | Reagents | Product (Intermediate) | Application |

| This compound | Boron tribromide (BBr3) in Dichloromethane (B109758) (DCM) | 2-Bromo-4-hydroxybenzonitrile | Synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors |

This interactive table summarizes the synthesis of a key pharmaceutical intermediate from this compound.

Development of Novel Therapeutic Agents

The development of novel therapeutic agents is a direct outcome of the utility of this compound as a synthetic building block. Its most significant contribution in this area is in the creation of kinase inhibitors, a major class of targeted cancer therapies. ed.ac.uk Kinases are enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk

Specifically, the scaffold derived from this compound has been integral to the design of inhibitors targeting Bruton's Tyrosine Kinase (BTK). nih.gov BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. nih.gov By creating molecules that can fit into the active site of the BTK enzyme and block its activity, researchers can halt the downstream signals that lead to the proliferation of malignant B-cells. This makes these derived compounds promising candidates for treating diseases like chronic lymphocytic leukemia and mantle cell lymphoma. nih.gov

| Starting Scaffold Source | Target Enzyme Class | Therapeutic Area |

| This compound | Kinase Inhibitors | Oncology, Autoimmune Diseases |

This table illustrates the therapeutic application of compounds developed using this compound.

Role as a Lead Compound for Further Structural Modifications

In drug discovery, a lead compound is a chemical structure that has pharmacological activity and serves as the starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic properties. While this compound is more accurately described as a key building block or scaffold, its core structure serves a function analogous to that of a lead compound.

Once incorporated into a larger molecule, the fundamental bromo-methoxy-benzonitrile framework is systematically modified. Medicinal chemists can perform a variety of structural alterations, such as:

Displacement of the bromine atom: Using cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to add different aromatic or aliphatic groups.

Modification of the nitrile group: Hydrolyzing it to a carboxylic acid or reducing it to an amine to explore different interactions with the biological target.

Alteration of the methoxy group: Converting it to a hydroxyl group to create a new hydrogen bonding site, as seen in the synthesis of BTK inhibitors.

These modifications allow for the exploration of the structure-activity relationship (SAR), helping to identify which parts of the molecule are essential for its biological effect and how to optimize them for therapeutic benefit.

Applications in Studying Biological Pathways and Mechanisms

The value of this compound extends to basic research through its role in the synthesis of chemical probes. Potent and selective inhibitors of specific enzymes are invaluable tools for studying cellular biology.

By providing the necessary chemical foundation for BTK inhibitors, this compound indirectly facilitates the study of B-cell signaling pathways. Researchers can use these highly specific inhibitors to:

Elucidate the precise role of BTK in normal and diseased B-cell function.

Identify downstream targets and signaling cascades regulated by BTK.

Validate BTK as a drug target for various diseases.

The ability to selectively block a single enzyme within a complex signaling network allows scientists to dissect biological pathways with high precision. Therefore, while not used directly as a probe itself, this compound is instrumental in creating the specialized tools needed for this fundamental research.

Applications in Materials Science

Utilization in the Formulation of Advanced Materials

The primary application of 2-Bromo-4-methoxybenzonitrile in the formulation of advanced materials lies in its role as a precursor to complex organic structures. While not typically incorporated into materials in its original form, its derivatives are integral to the creation of specialized dyes and pigments with applications in electronics and photonics.

Research has shown that substituted benzonitriles, structurally similar to this compound, are key intermediates in the synthesis of phthalocyanine (B1677752) dyes. researchgate.netnih.gov Phthalocyanines are large, aromatic macrocyclic compounds that exhibit exceptional thermal stability and unique electronic properties. The synthesis often involves the tetramerization of phthalonitrile (B49051) derivatives. By using substituted precursors like this compound, the resulting phthalocyanine molecules can be functionalized to fine-tune their solubility, aggregation behavior, and electronic characteristics. These tailored phthalocyanine dyes are then utilized in a range of advanced material applications, including optical data storage, non-linear optics, and as specialized pigments in high-performance coatings. researchgate.net

The methoxy (B1213986) group in this compound can influence the electronic properties of the final material, while the bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the integration of these molecules into larger polymeric or molecular structures.

Development of Polymers and Coatings with Specific Chemical Properties

In the realm of polymers and coatings, this compound is a valuable starting material for synthesizing monomers that can be polymerized to create materials with specific functionalities. The nitrile and bromo moieties are particularly useful for post-polymerization modification, enabling the introduction of various functional groups to the polymer backbone.

The general strategy involves chemically modifying this compound to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer can then be polymerized, often with other co-monomers, to produce a polymer with pending substituted phenyl groups. The presence of the methoxy group can enhance the polymer's solubility and modify its optical properties, while the bromo group can be used as a handle for further reactions. For instance, the bromine atom can be replaced through various coupling reactions to attach other functional molecules, thereby altering the surface properties, refractive index, or chemical resistance of the resulting coating.

While specific research detailing the polymerization of monomers derived directly from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry support its utility in creating functional polymers for specialized coatings, such as those requiring high refractive indices or specific light-absorbing characteristics.

Integration into Electronic and Integrated Circuit Package Systems (e.g., Dye Sensitizers)

The structural motifs present in this compound are relevant to the design of organic molecules for electronic applications, including as components of dye-sensitized solar cells (DSSCs). In a DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material, generating a current. The efficiency of this process is highly dependent on the chemical structure of the dye.

Organic dyes used as sensitizers in DSSCs often consist of a donor-π-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. While this compound itself is not a dye, it can serve as a precursor for the synthesis of the donor or acceptor components of such dyes. For example, the benzonitrile (B105546) group can be a precursor to a cyanoacrylic acid acceptor, which is a common anchoring group to attach the dye to the semiconductor surface (e.g., TiO2). The bromo- and methoxy-substituted benzene (B151609) ring can be incorporated into the π-conjugated bridge or the donor part of the dye molecule.

Green Chemistry and Sustainable Synthesis of 2 Bromo 4 Methoxybenzonitrile

Development of Environmentally Benign Synthetic Protocols

Traditional synthetic routes to substituted benzonitriles, including 2-Bromo-4-methoxybenzonitrile, often involve multi-step processes that utilize hazardous reagents and generate significant waste. The pursuit of greener alternatives has led to the exploration of new catalytic systems, safer solvents, and more efficient reaction pathways.

One of the key areas of development is the replacement of hazardous brominating agents. Classical bromination reactions often employ elemental bromine, which is highly toxic and corrosive. Greener approaches focus on the use of alternative bromine sources such as N-bromosuccinimide (NBS) in conjunction with more environmentally friendly solvents. cambridgescholars.com Research has shown the effectiveness of using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in solvents like tetrahydrofuran, which are considered more benign than traditional chlorinated solvents. elsevierpure.com

Furthermore, the in-situ generation of the brominating agent is a promising strategy. This can be achieved through the oxidation of bromide salts, which are less hazardous to handle than molecular bromine. beyondbenign.org Catalytic systems, including those based on biocatalysis, are also being investigated to achieve high selectivity and reduce the need for stoichiometric reagents, thereby minimizing waste. While specific biocatalytic routes for this compound are still under development, the broader field of molecular biocatalysis offers potential pathways for its synthesis. mtroyal.ca

The choice of solvent is another critical factor in developing environmentally benign protocols. Traditional solvents like dichloromethane (B109758) are being replaced with greener alternatives. wordpress.com Studies on related reactions have demonstrated the feasibility of using more sustainable solvents, which can significantly reduce the environmental footprint of the synthesis. nih.gov The development of solvent-free reaction conditions represents an ideal scenario, further minimizing waste and environmental impact. researchgate.net

A comparison of traditional versus greener approaches for the synthesis of precursors to this compound highlights the potential for significant environmental benefits. For instance, the traditional synthesis of brominated aromatic compounds often involves harsh conditions and produces considerable waste. In contrast, modern methods aim for milder conditions and improved efficiency.

Table 1: Comparison of Traditional and Greener Bromination Approaches

| Feature | Traditional Bromination | Greener Bromination |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), In-situ generated bromine |

| Solvent | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂) | Greener solvents (e.g., ethanol, water, ionic liquids), or solvent-free |

| Catalyst | Often requires stoichiometric Lewis acids | Catalytic amounts of transition metals or biocatalysts |

| Byproducts | Significant amounts of hazardous waste | Reduced waste, often with recyclable components |

| Safety | High risk due to corrosive and toxic reagents | Improved safety profile |

Flow Chemistry for Enhanced Safety and Reproducibility

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, particularly in terms of safety, reproducibility, and scalability. mt.com In a flow reactor, reactants are continuously pumped through a tube or microreactor where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time.

For the synthesis of this compound, which may involve exothermic reactions or the use of hazardous reagents, flow chemistry can offer significant safety benefits. The small reaction volumes at any given time minimize the risk of runaway reactions. mt.com

Key advantages of using flow chemistry for the synthesis of this compound include:

Enhanced Safety: Small reactor volumes reduce the risk associated with hazardous materials and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better control and higher yields.

Increased Reproducibility: Precise control over reaction parameters ensures consistent product quality.

Scalability: Scaling up a reaction in a flow system can often be achieved by running the reactor for a longer duration or by using multiple reactors in parallel, which can be more straightforward than scaling up a batch process.

Integration of In-line Analysis: Real-time monitoring of the reaction progress can be integrated into the flow system, allowing for rapid optimization and quality control. labcluster.com

While specific applications of flow chemistry for the synthesis of this compound are still emerging, the successful application of this technology to related processes, such as the synthesis of other active pharmaceutical ingredients, demonstrates its significant potential. nih.govnih.gov The continuous nature of flow chemistry aligns well with the principles of green engineering and sustainable manufacturing. hybrid-chem.com

Table 3: Comparison of Batch and Flow Chemistry for Chemical Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Volume | Large, single vessel | Small, continuous stream |

| Safety | Higher risk with hazardous/exothermic reactions | Inherently safer due to small volumes |

| Heat & Mass Transfer | Often limited | Excellent |

| Control of Parameters | Less precise | Highly precise |

| Reproducibility | Can be variable | High |

| Scalability | Can be challenging | Often more straightforward |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 2-Bromo-4-methoxybenzonitrile scaffold is a key area for future research. While traditional cross-coupling reactions are well-established, the exploration of novel catalytic systems promises to unlock new reaction pathways and improve synthetic efficiency.

One promising avenue is the use of dual-catalytic systems. chemrxiv.org These systems can merge multiple catalytic cycles to enable the functionalization of otherwise unreactive sites on a molecule. chemrxiv.org For this compound, this could involve combining a transition metal catalyst that activates the C-Br bond with another catalyst that facilitates C-H activation at a different position on the aromatic ring. This approach could provide access to complex derivatives in a single step, bypassing the need for multi-step pre-functionalization strategies.

Furthermore, research into catalyst-controlled site-selectivity is gaining traction. morressier.com By carefully designing ligands for transition metal catalysts, such as palladium or rhodium, it may be possible to direct reactions to a specific C-H bond on the benzonitrile (B105546) ring. morressier.com This level of control would be invaluable for creating a diverse library of analogues with precisely tuned electronic and steric properties. The development of catalysts that can operate under milder conditions with greater functional group tolerance is also a key objective. chemrxiv.org

Table 1: Potential Catalytic Systems for Future Investigation

| Catalytic System | Potential Application for this compound | Research Goal |

|---|---|---|

| Dual Transition Metal Catalysis | C-H activation and arylation at positions other than the bromine-substituted carbon. | Single-step synthesis of multi-substituted benzonitriles. |

| Photoredox Catalysis | Light-mediated functionalization reactions under mild conditions. | Development of greener and more sustainable synthetic routes. |

| Enantioselective Catalysis | Asymmetric synthesis of chiral derivatives. | Access to enantiopure compounds for pharmaceutical applications. |

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable tools for mechanistic studies. ucr.edu

Future research will likely involve the application of techniques such as time-resolved in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to study reactions involving this compound. These methods can provide detailed information about the formation and consumption of reactants, intermediates, and products as the reaction progresses. ruhr-uni-bochum.de This data is essential for identifying key catalytic species, understanding rate-determining steps, and elucidating the role of various reaction parameters. ruhr-uni-bochum.de

For example, in situ monitoring of a palladium-catalyzed cross-coupling reaction could reveal the structure of transient palladium intermediates, providing insights that could guide the design of more efficient catalysts. ruhr-uni-bochum.de Similarly, studying the kinetics of a reaction under different conditions can help to build a comprehensive mechanistic picture, enabling chemists to rationally improve reaction yields and selectivities. ucr.edu

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is an emerging trend with the potential to revolutionize how chemical reactions are developed. eurekalert.orgrjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. nih.gov

For this compound, ML models could be trained to predict the success or yield of a proposed cross-coupling reaction with a novel coupling partner. rjptonline.org By inputting the structures of the reactants and the proposed reaction conditions, the algorithm could provide a predictive outcome, saving significant experimental time and resources. eurekalert.org This approach is particularly useful for navigating the vast chemical space of possible reaction components, such as catalysts, ligands, and solvents. nih.gov

Design and Synthesis of Advanced Analogues with Tuned Reactivity

This compound serves as a foundational scaffold for the synthesis of more complex molecules. A key future direction is the rational design and synthesis of advanced analogues with reactivity specifically tuned for desired applications. This involves strategically modifying the core structure to alter its electronic and steric properties.